2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a pyrrole ring, a cyclohexyl group, and a thiadiazole moiety
Preparation Methods
The synthesis of 2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. The synthetic route may include the formation of the pyrrole ring, followed by the introduction of the cyclohexyl group and the thiadiazole moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide include other pyrrole-containing molecules and thiadiazole derivatives These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities
Biological Activity
The compound 2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic derivative featuring a pyrrole moiety and a thiadiazole ring, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(1-pyrrol-1-ylcyclohexyl)acetamide
- Molecular Formula : C16H22N4O2S
- Molecular Weight : 334.4 g/mol
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The thiadiazole moiety is known for its ability to inhibit specific enzymes and modulate signaling pathways associated with cancer cell proliferation and survival. The presence of the pyrrole ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, a related compound showed potent growth inhibition against breast cancer MCF-7 cells with an IC50 value of 0.28 µg/mL by inducing cell cycle arrest at the G2/M phase . Another study reported that a structurally similar derivative inhibited acute promyelocytic leukemia HL-60 cells with an IC50 of 9.6 µM .
Compound | Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|---|
Thiadiazole Derivative I | MCF-7 | 0.28 | G2/M Phase Arrest |
Thiadiazole Derivative II | HL-60 | 9.6 | Down-regulation of MMP2 and VEGFA |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Thiadiazole derivatives have shown efficacy against various bacterial strains, including Xanthomonas species. In vitro assays indicated that certain derivatives exhibited excellent inhibitory activities against these pathogens .
Case Study 1: Anticancer Efficacy
In a controlled study involving several thiadiazole derivatives, researchers observed that the incorporation of different substituents significantly influenced anticancer activity. The study highlighted that compounds with a piperazine or piperidine ring structure displayed enhanced activity against breast adenocarcinoma cells compared to their simpler counterparts .
Case Study 2: Antimicrobial Properties
A recent investigation into the antibacterial properties of thiadiazole derivatives revealed promising results against Xanthomonas axonopodis pv. The study found that modifications to the methoxymethyl group led to variations in antibacterial efficacy, suggesting that structural optimization could yield more effective antimicrobial agents .
Properties
Molecular Formula |
C16H22N4O2S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(1-pyrrol-1-ylcyclohexyl)acetamide |
InChI |
InChI=1S/C16H22N4O2S/c1-22-12-14-18-19-15(23-14)17-13(21)11-16(7-3-2-4-8-16)20-9-5-6-10-20/h5-6,9-10H,2-4,7-8,11-12H2,1H3,(H,17,19,21) |
InChI Key |
XOIBQKZVILDZSV-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CC2(CCCCC2)N3C=CC=C3 |
Origin of Product |
United States |
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